molecular formula C14H13NO3 B6389166 4-(3-Ethoxyphenyl)picolinic acid CAS No. 1261896-94-9

4-(3-Ethoxyphenyl)picolinic acid

Cat. No.: B6389166
CAS No.: 1261896-94-9
M. Wt: 243.26 g/mol
InChI Key: NKXMPZSLXWHAGU-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)picolinic acid is a chemical compound belonging to the class of picolinic acid derivatives. Picolinic acid is a pyridine carboxylate metabolite of the essential amino acid tryptophan . Derivatives of picolinic acid are of significant interest in pharmaceutical and chemical research due to their diverse biological activities and utility in organic synthesis . These compounds are known for their strong ligand properties in coordination chemistry, facilitating the development of complex compounds with various metals . The picolinic acid scaffold is a versatile building block. It is used in the formation of complexes with various metals for analytical and therapeutic purposes and serves as a key precursor in multi-component reactions for synthesizing more complex heterocyclic structures . Furthermore, the integration of a pyridine fragment with a carboxylic acid group enhances the compound's reactivity and expands its applicability across different sectors of the chemical industry . Picolinic acid itself has been investigated for its immunomodulatory and anti-infective properties, acting in part through its role as a zinc chelator, which can disrupt the function of zinc finger proteins involved in viral replication . Related compounds, such as N-(4-methoxyphenyl)picolinamide, have been studied for their solid-state properties and intermolecular interactions, which are crucial for understanding the material properties of pharmaceutical substances . This compound is intended for research and development applications only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3-ethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-12-5-3-4-10(8-12)11-6-7-15-13(9-11)14(16)17/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXMPZSLXWHAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenyl)picolinic acid typically involves the reaction of 3-ethoxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a condensation reaction followed by cyclization. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-(3-carboxyphenyl)picolinic acid.

    Reduction: Formation of 4-(3-ethoxyphenyl)picolinic alcohol.

    Substitution: Formation of 4-(3-nitrophenyl)picolinic acid or 4-(3-bromophenyl)picolinic acid.

Scientific Research Applications

Pharmaceutical Applications

1.1 Cholesterol Regulation and Cardiovascular Health

Research has indicated that picolinic acid derivatives, including 4-(3-ethoxyphenyl)picolinic acid, can function as low-density lipoprotein receptor (LDLR) inducers. These compounds have shown potential in lowering cholesterol levels in animal models by enhancing the activity of LDL receptors, which play a crucial role in cholesterol metabolism. The ability to modulate LDLR expression presents a promising avenue for treating conditions related to hypercholesterolemia and cardiovascular diseases .

1.2 Antimicrobial Properties

Picolinic acid derivatives have been explored for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various pathogens, making them suitable candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways.

Agricultural Applications

2.1 Pesticidal Activity

This compound has been investigated for its efficacy as a pesticide. Similar compounds have demonstrated effectiveness against a range of agricultural pests, including insects and fungi. The application of these compounds can lead to improved crop yields by controlling pest populations without causing significant harm to beneficial organisms .

2.2 Plant Growth Regulation

In addition to pest control, picolinic acid derivatives are being studied as plant growth regulators. They can influence plant growth patterns, enhance resistance to environmental stressors, and improve overall plant health . This dual functionality makes them valuable in sustainable agriculture practices.

Materials Science Applications

3.1 Coordination Chemistry

The structural characteristics of this compound allow it to form coordination complexes with various metal ions. These complexes have potential applications in catalysis and material synthesis, where they can serve as catalysts or precursors for novel materials . The ability to tailor these complexes opens avenues for developing advanced materials with specific properties.

3.2 Molecular Switches

Research into amides derived from picolinic acid indicates their potential use in molecular switches—devices that can change their state in response to external stimuli. This application could lead to advancements in molecular electronics and smart materials .

Case Study 1: LDLR Induction

A study published on the effects of picolinic acid derivatives showed that certain compounds could significantly increase LDLR expression in hepatic cells, leading to reduced circulating cholesterol levels in animal models. The results indicated a dose-dependent relationship, highlighting the therapeutic potential of these compounds in managing cholesterol-related diseases .

Case Study 2: Pesticidal Efficacy

Field trials assessing the effectiveness of this compound as a pesticide demonstrated substantial reductions in pest populations compared to untreated controls. The trials indicated that formulations containing this compound could be integrated into existing pest management strategies with minimal environmental impact .

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to metal ions, forming coordination complexes that can modulate the activity of enzymes or receptors. The ethoxy group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Research Implications and Gaps

  • This compound remains underexplored in the literature.
  • Comparative studies are needed to evaluate the ethoxy group’s unique effects versus methoxy, hydroxyl, or halogen substituents.

Q & A

Q. What are the established synthetic routes for 4-(3-Ethoxyphenyl)picolinic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, ethoxy-substituted phenylboronic acids can react with halogenated picolinic acid derivatives under palladium catalysis . Key factors include:
  • Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling .
  • Solvent systems: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature: Reactions often proceed at 80–120°C to balance kinetics and side reactions .
    Table 1: Representative Synthetic Routes and Yields
MethodCatalystSolventYield (%)Reference
Suzuki couplingPd(PPh₃)₄DMF72–85
Nucleophilic substitutionCuI/1,10-phenDMSO65–78

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Assign peaks using deuterated DMSO or CDCl₃. The ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and aromatic protons (δ 7.2–8.5 ppm) are diagnostic .
  • Mass spectrometry (ESI-MS): Confirm molecular ion [M-H]⁻ at m/z 257.2 (calculated) with fragmentation patterns matching the picolinic acid backbone .
  • FT-IR: Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer:
  • Solubility: Moderately soluble in DMSO (≥10 mM) and methanol, but poorly soluble in water. Use sonication or co-solvents (e.g., 10% EtOH in PBS) for aqueous assays .
  • Stability: Store at -20°C under inert gas (N₂/Ar) to prevent degradation. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) for purity checks .

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Methodological Answer: The compound serves as a precursor for:
  • Metal coordination complexes: Chelates with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or antimicrobial studies .
  • Prodrugs: Esterification of the carboxylic acid group to enhance bioavailability .
  • Structure-activity relationship (SAR) studies: Modifications at the ethoxy or pyridine positions to optimize pharmacokinetics .

Q. What computational tools are used to model the interactions of this compound with biological targets?

  • Methodological Answer:
  • Docking simulations (AutoDock Vina): Predict binding affinities to enzymes like IDO (indoleamine 2,3-dioxygenase) using PDB structures (e.g., 4PK5) .
  • DFT calculations (Gaussian): Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with substituent effects .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: The ethoxy group’s electron-donating nature activates the phenyl ring toward electrophilic substitution but introduces steric hindrance. Strategies include:
  • Ortho-directing effects: Use bulky ligands (e.g., XPhos) to mitigate steric clashes during Suzuki coupling .
  • Microwave-assisted synthesis: Reduce reaction times and improve regioselectivity .

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies of this compound derivatives?

  • Methodological Answer: Discrepancies arise from divergent reaction mechanisms (e.g., radical vs. polar pathways). Resolve via:
  • Kinetic isotope effects (KIE): Compare kH/kD to identify rate-determining steps .
  • In situ FT-IR monitoring: Track intermediate formation under varying conditions .

Q. How can researchers design robust HPLC/LC-MS protocols to separate this compound from structurally similar byproducts?

  • Methodological Answer:
  • Column selection: Use phenyl-hexyl stationary phases for better aromatic selectivity.
  • Mobile phase: 0.1% formic acid in H₂O/MeCN (gradient: 5%→95% MeCN over 15 min) .
  • MS detection: Optimize collision energy (CE=20–30 eV) for MRM transitions (m/z 257→181) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodological Answer:
  • Process analytical technology (PAT): Implement real-time NIR spectroscopy to monitor reaction progress .
  • Design of experiments (DoE): Use factorial designs to optimize temperature, stoichiometry, and mixing rates .

Q. How does this compound interact with environmental pollutants, and what analytical methods quantify these interactions?

  • Methodological Answer:
  • Fluorescence quenching assays: Measure binding constants (Kₐ) with polycyclic aromatic hydrocarbons (PAHs) .
  • Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of pollutant adsorption .

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